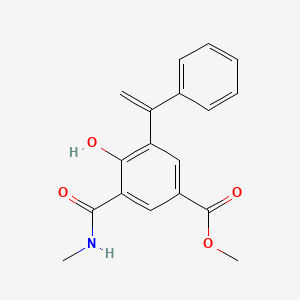
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, a methylcarbamoyl group, and a phenylvinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a Friedel-Crafts acylation reaction with 1-phenylvinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylvinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carbamoyl groups can form hydrogen bonds, while the phenylvinyl group can participate in π-π interactions, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the methylcarbamoyl and phenylvinyl groups, making it less versatile in terms of chemical reactivity.
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate: Lacks the phenylvinyl group, which reduces its potential for π-π interactions.
Methyl 4-hydroxy-5-(1-phenylvinyl)benzoate: Lacks the methylcarbamoyl group, affecting its hydrogen bonding capabilities.
Uniqueness
Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylethenyl)benzoate |
InChI |
InChI=1S/C18H17NO4/c1-11(12-7-5-4-6-8-12)14-9-13(18(22)23-3)10-15(16(14)20)17(21)19-2/h4-10,20H,1H2,2-3H3,(H,19,21) |
Clé InChI |
XXZOVZOGNGZLPJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CC(=C1O)C(=C)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



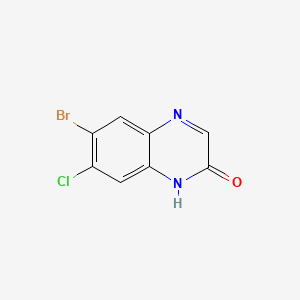
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)


![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
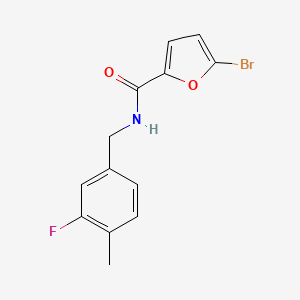


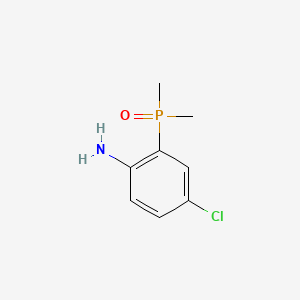


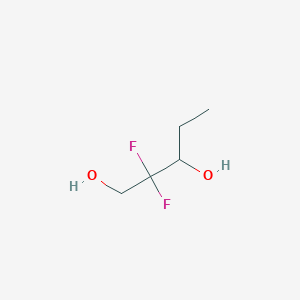
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
